molecular formula C22H23N3O6S B2917402 N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide CAS No. 1005307-67-4

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No.: B2917402
CAS No.: 1005307-67-4
M. Wt: 457.5
InChI Key: WPXFRIWSKJXPLA-UHFFFAOYSA-N
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Description

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic core linked to a phenylpyridazine moiety modified with an ethanesulfonyl group.

  • The 3,4,5-trimethoxybenzamide scaffold is a common motif in bioactive molecules, contributing to lipophilicity and target binding .
  • The phenylpyridazine linker may influence spatial orientation and π-π stacking interactions with biological targets.

This compound’s synthesis likely involves coupling a 3,4,5-trimethoxybenzoyl chloride with a 4-[6-(ethanesulfonyl)pyridazin-3-yl]aniline intermediate, followed by purification via column chromatography, as seen in related benzamide syntheses .

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-5-32(27,28)20-11-10-17(24-25-20)14-6-8-16(9-7-14)23-22(26)15-12-18(29-2)21(31-4)19(13-15)30-3/h6-13H,5H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXFRIWSKJXPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the ethanesulfonyl group. The phenyl ring is then attached to the pyridazine, and finally, the trimethoxybenzamide moiety is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of suitable raw materials, reaction optimization, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide with structurally related benzamide derivatives from the evidence:

Compound Core Structure Key Substituents Molecular Formula Reported Activity
Target Compound 3,4,5-Trimethoxybenzamide 4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl ~C₂₉H₂₈N₄O₆S (est.) Hypothesized kinase/SIRT inhibition
Tenovin-37 3,4,5-Trimethoxybenzamide Carbamothioyl + dimethylaminopentanamido C₂₉H₃₂N₄O₇ SIRT2 inhibition (IC₅₀ = 1.2 µM)
N-(4-(tert-butyl)phenyl)-3,4,5-trimethoxybenzamide (4a) 3,4,5-Trimethoxybenzamide 4-(tert-butyl)phenyl C₂₁H₂₅NO₄ Synthetic intermediate
Trimethobenzamide 3,4,5-Trimethoxybenzamide 4-(2-dimethylaminoethoxy)benzyl C₂₁H₂₈N₂O₄ Antiemetic (D₃ receptor antagonism)
CAS 149231-64-1 3,4,5-Trimethoxybenzamide (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl C₁₈H₂₂N₂O₅ Unspecified (commercial availability)

Key Comparative Insights :

Structural Diversity in Substituents: The target compound’s ethanesulfonyl-pyridazine group distinguishes it from analogs like Tenovin-37 (dimethylaminopentanamido) and trimethobenzamide (dimethylaminoethoxy). Sulfonyl groups enhance polarity and metabolic stability compared to amines or ethers . Tenovin-37’s carbamothioyl group and tertiary amine side chain optimize SIRT2 inhibition, suggesting the target compound’s sulfone may alter target selectivity .

Physicochemical Properties: The target compound’s estimated molecular weight (~548 g/mol) exceeds Tenovin-37 (548.59 g/mol) and trimethobenzamide (376.46 g/mol), likely due to the bulky pyridazine-sulfone moiety. This may reduce blood-brain barrier permeability compared to smaller analogs . The 3,4,5-trimethoxy core in all compounds ensures moderate lipophilicity (logP ~2–3), but the sulfone in the target compound may increase aqueous solubility relative to tert-butyl or alkylamino groups .

Biological Activity: Tenovin-37 and analogs demonstrate SIRT2 inhibition, while trimethobenzamide targets dopamine receptors. The target compound’s pyridazine-sulfone group may favor kinase or protease inhibition, as seen in sulfonamide-containing drugs . CAS 149231-64-1 (dihydropyridinylmethyl substituent) lacks reported activity, highlighting the critical role of substituent choice in defining pharmacological profiles .

Synthetic Complexity: Introducing the 6-(ethanesulfonyl)pyridazin-3-yl group likely requires multi-step synthesis (e.g., pyridazine sulfonation), contrasting with simpler couplings for tert-butyl or aminoethoxy analogs .

Research Findings and Hypotheses

  • Metabolic Stability: The ethanesulfonyl group may reduce cytochrome P450-mediated metabolism compared to ester-containing analogs (e.g., Tenovin-38), as sulfones are less prone to hydrolysis .
  • Target Selectivity : Molecular docking studies (extrapolated from ) suggest the pyridazine ring could engage in hydrogen bonding with kinase ATP pockets, while the sulfone may enhance affinity for cysteine residues in proteases.
  • Toxicity Profile: The absence of hydrazine or thioamide moieties (cf. Tenovin-37 ) may lower hepatotoxicity risks in the target compound.

Q & A

Q. Optimization :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for structural validation .

What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Confirm proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons) and carbon backbone .
  • FT-IR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .
  • X-ray crystallography : Resolve 3D structure (e.g., using single-crystal diffraction) to confirm dihedral angles between pyridazine and benzamide moieties .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion).

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the ethanesulfonyl and trimethoxy groups on biological activity?

Advanced Research Question

  • Analog synthesis : Prepare derivatives lacking the ethanesulfonyl group or with varied methoxy substitutions (e.g., 3,4-dimethoxy or 4-methoxy).
  • Biological assays :
    • Test enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays .
    • Assess cellular permeability via Caco-2 monolayer models .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins .

How should researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Advanced Research Question

  • Reproduce assays : Use standardized protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Validate targets : Employ orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays [CETSA]) .
  • Data normalization : Include positive controls (e.g., staurosporine for kinases) and normalize to protein concentration .

What in silico methods are recommended for predicting metabolic stability and off-target interactions?

Advanced Research Question

  • Metabolism prediction : Use SwissADME or ADMETlab to identify metabolic hot spots (e.g., sulfonyl group oxidation) .
  • Off-target screening : Perform pharmacophore-based virtual screening against databases like ChEMBL or PubChem .
  • MD simulations : Simulate compound-protein interactions (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

How can researchers assess the compound’s metabolic stability in hepatic microsomal assays?

Advanced Research Question

  • Incubation : Use human liver microsomes (HLM) with NADPH cofactor at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, 60 minutes.
  • Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using nonlinear regression .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

What experimental strategies are effective for evaluating its potential as a kinase or phosphatase inhibitor?

Advanced Research Question

  • Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration .
  • Phosphatase assays : Measure para-nitrophenyl phosphate (pNPP) hydrolysis inhibition in vitro .
  • Cellular validation : Treat cancer cell lines (e.g., HCT-116) and quantify phospho-protein levels via Western blot .

How can target engagement be validated in cellular models?

Advanced Research Question

  • CETSA : Monitor thermal stabilization of target proteins in lysates via Western blot .
  • BRET/FRET : Engineer cells with biosensors to detect real-time target modulation .
  • CRISPR knockdown : Compare compound efficacy in wild-type vs. target-knockout cells .

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